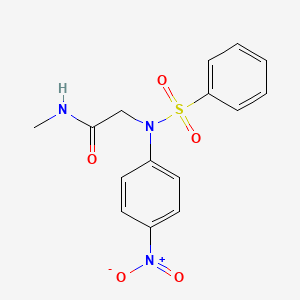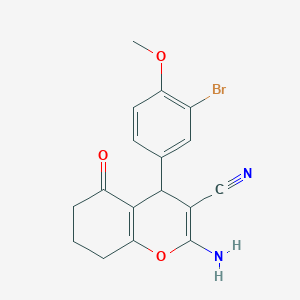![molecular formula C14H15N3O3 B4884617 4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4884617.png)
4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves controlled photochemical processes or traditional synthesis methods. For instance, a study reported a controlled radical cyclization cascade of isoquinoline triones using metal-free photoredox catalysis, highlighting the versatility in synthesizing such compounds under mild conditions (Reddy et al., 2022). Another method for synthesizing pyrimidoisoquinolines involved intramolecular amidoalkylation, indicating a potential pathway for the synthesis of our compound of interest (Fisyuk & Mukanov, 2003).
Molecular Structure Analysis
The molecular and crystal structure analysis of similar compounds, such as 8,9-dimethoxy-5′,5′-dimethyl-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline-1-spiro-2′-cyclohexane-3,1′,3′-trione, provides insights into their conformational and geometric characteristics, offering a basis for understanding the structural aspects of our target compound (Lyakhov et al., 2000).
Chemical Reactions and Properties
Isoquinoline derivatives undergo various chemical reactions, including photoinduced tandem reactions and palladium-catalyzed processes, to form complex heterocyclic frameworks. These reactions not only elucidate the reactivity of such compounds but also pave the way for generating diverse derivatives with potentially enhanced properties (Yu et al., 2010); (Mondal et al., 2018).
Physical Properties Analysis
The physical properties of pyrimidoisoquinoline derivatives, such as solubility, melting point, and crystalline structure, can be inferred from studies on related compounds. These properties are crucial for understanding the compound’s behavior in different environments and potential applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity with various reagents, can be studied through synthetic routes and reactions. For example, the iodine-catalyzed oxidative functionalization of isoquinolines highlights the potential chemical transformations these compounds can undergo, offering insights into their chemical behavior (Zhu et al., 2017).
properties
IUPAC Name |
4-propyl-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-2-6-17-12-11(13(19)16-14(17)20)8-4-3-5-10(18)9(8)7-15-12/h7H,2-6H2,1H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPDWHAUILPXSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC=C3C(=C2C(=O)NC1=O)CCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4884536.png)
![1-(2-chloro-4-nitrophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine](/img/structure/B4884544.png)
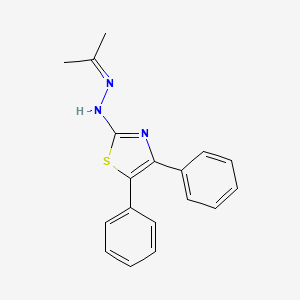
![5-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)isophthalic acid](/img/structure/B4884551.png)
![methyl {5-[3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate dihydrochloride hydrate](/img/structure/B4884558.png)
![(2-methoxy-4-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4884566.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide](/img/structure/B4884571.png)
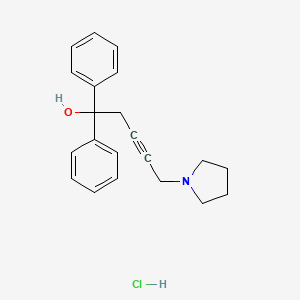
![N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4884578.png)
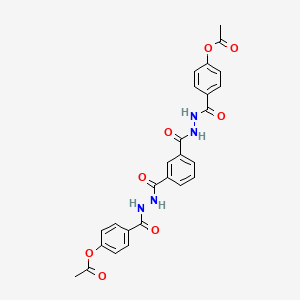
![ethyl 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoate](/img/structure/B4884587.png)
![ethyl [3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B4884609.png)
